N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is a benzothiazole-derived compound characterized by a 5-methoxy-substituted benzo[d]thiazole core linked to a 3-methylbenzamide group and a pyridin-3-ylmethyl moiety. The compound’s synthesis typically involves multi-step reactions, including condensation of substituted thiazole precursors with benzamide derivatives under acidic or catalytic conditions . Key structural features include:
- Pyridin-3-ylmethyl group: Introduces nitrogen-rich aromaticity, influencing solubility and receptor interactions.
- 3-Methylbenzamide: Provides steric bulk and modulates lipophilicity.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-5-3-7-17(11-15)21(26)25(14-16-6-4-10-23-13-16)22-24-19-12-18(27-2)8-9-20(19)28-22/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFCZYAEZDTEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties, suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound can potentially reduce inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties. This pathway involves the conversion of arachidonic acid to prostaglandins via the action of COX enzymes. By inhibiting these enzymes, the compound could potentially disrupt this pathway and reduce the production of prostaglandins, thereby reducing inflammation.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties. This could potentially alleviate symptoms associated with inflammatory conditions.
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 895411-06-0 |
| Molecular Formula | C₁₉H₁₉N₃O₂S |
| Molecular Weight | 389.5 g/mol |
This compound features a methoxy group on the benzo[d]thiazole moiety, a methyl group at the 3-position, and a pyridin-3-ylmethyl group attached to the nitrogen atom. Such structural characteristics contribute to its biological activity.
Research indicates that this compound exhibits significant anti-cancer properties. The proposed mechanisms of action include:
- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in various cancer cell lines, leading to growth inhibition.
- Apoptosis Induction : It activates apoptotic pathways, particularly through p53 modulation, which is crucial for tumor suppression.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated interactions with enzymes involved in cellular signaling pathways, potentially altering gene expression and metabolic processes .
Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity against various cell lines, including:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Colo205 | 1.5 | Apoptosis induction |
| U937 | 2.0 | Cell cycle arrest |
| MCF7 | 1.8 | p53 activation |
| A549 | 1.9 | Inhibition of proliferation |
These findings suggest that the compound could be a promising candidate for further development as an anti-cancer agent.
Antifungal and Antimicrobial Activity
In addition to its anti-cancer properties, derivatives of this compound have been screened for antifungal activity. Preliminary results indicate that some derivatives exhibit moderate antifungal effects against common pathogens, suggesting a broader spectrum of biological activity .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Structural Derivatives : A study synthesized various derivatives based on the thiazole framework and evaluated their anticancer properties. Compounds with similar structures showed significant growth inhibition against cancer cell lines with IC₅₀ values ranging from 0.20 to 2.58 μM .
- Mechanistic Insights : Research indicated that thiazole derivatives could inhibit bacterial quorum sensing pathways, which are critical for biofilm formation and pathogenicity in bacteria. This aspect highlights the potential application of these compounds beyond oncology.
Comparison with Similar Compounds
Table 1: Key Physicochemical Data of Selected Benzothiazole Derivatives
Key Observations :
- Substituent Effects: The 5-methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., 3,4-dichloro in 4e ) or bulky piperazine/morpholine moieties (4a, 4i ).
- Thermal Stability: Derivatives with rigid aromatic systems (e.g., 3n ) exhibit higher melting points (>150°C), while flexible side chains (e.g., morpholinomethyl in 4a) may reduce crystallinity.
Key Observations :
- ZAC Antagonism : The 5-methoxy substitution on the thiazole ring (as in the target compound) is hypothesized to enhance ZAC antagonism based on SAR studies, whereas analogs with fused thiazole-phenyl rings (e.g., 2e, 3j ) lose activity .
- Selectivity: The pyridin-3-ylmethyl group may improve selectivity over off-targets compared to morpholinomethyl or piperazinyl derivatives (4a, 4e ), which are associated with broader receptor interactions .
- Fluorescent Probes : Unlike BTTPB , the target compound lacks a silyloxy group, suggesting divergent applications in bioimaging vs. therapeutic contexts.
Spectral and Analytical Data
- 1H/13C NMR: The 5-methoxy group in the target compound would produce a singlet at ~3.8 ppm (1H) and a carbon signal at ~55 ppm (13C), distinct from morpholinomethyl (δ ~2.5 ppm for N–CH2 ) or piperazinyl protons (δ ~2.3–2.7 ppm ).
- HRMS : Expected [M+H]+ for the target compound is 408.1445 (C22H20N3O2S), contrasting with higher masses for piperazine derivatives (e.g., 4i: 467.2052 ).
Preparation Methods
Fundamental Reaction Pathways for Benzamide Synthesis
Benzamide derivatives are typically synthesized via acyl chloride intermediates or direct coupling reactions. For N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide, the synthesis involves two primary challenges:
- Selective N-alkylation to introduce the pyridin-3-ylmethyl group.
- Heterocyclic substitution to incorporate the 5-methoxybenzo[d]thiazol-2-yl moiety.
Acyl Chloride-Mediated Amidation
A widely adopted method involves reacting 3-methylbenzoyl chloride with a pre-synthesized amine precursor. The amine component, N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine, is prepared via sequential alkylation and cyclization steps.
Synthesis of 3-Methylbenzoyl Chloride
3-Methylbenzoic acid is treated with phosphorus oxychloride (POCl₃) in a mixed solvent system (e.g., dichloromethane/toluene) at 0–5°C. This method, adapted from CN105541656A, achieves >98% conversion by maintaining strict temperature control and stoichiometric excess of POCl₃.
Preparation of the Diamine Precursor
- 5-Methoxybenzo[d]thiazol-2-amine Synthesis :
- N-Alkylation with Pyridin-3-ylmethyl Chloride :
Amide Bond Formation
The diamine reacts with 3-methylbenzoyl chloride in tetrahydrofuran (THF) under Schotten-Baumann conditions, yielding the target compound in 72–78% purity. Excess triethylamine (TEA) is critical for neutralizing HCl byproducts.
Alternative Catalytic Approaches
Stepwise Alkylation-Amidation Strategy
Initial Amine Preparation
- Synthesis of N-(Pyridin-3-ylmethyl)-3-methylbenzamide :
- 3-Methylbenzoic acid is coupled with (pyridin-3-yl)methanamine using HATU/DIEA in DMF (0°C to RT, 12 h).
- Introduction of the Thiazole Moiety :
Comparative Analysis of Methods
Optimization Challenges and Solutions
Byproduct Formation
Solvent Selection
- Polar aprotic solvents (DMF, THF) enhance solubility but may degrade acid-sensitive groups. Switching to dichloroethane improves stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
